Cas no 1701567-15-8 (1-(quinoxalin-2-yl)prop-2-en-1-one)

1-(Quinoxalin-2-yl)prop-2-en-1-one is a quinoxaline-derived α,β-unsaturated ketone, notable for its versatile reactivity as a synthetic intermediate. The compound features a conjugated system combining the electron-deficient quinoxaline core with a reactive enone moiety, making it valuable for Michael additions, cycloadditions, and nucleophilic substitutions. Its structural framework is advantageous in medicinal chemistry for constructing heterocyclic scaffolds with potential biological activity. The quinoxaline moiety enhances stability and facilitates π-stacking interactions, while the acryloyl group offers a site for further functionalization. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials due to its balanced reactivity and modular design.
1-(quinoxalin-2-yl)prop-2-en-1-one structure
1701567-15-8 structure
商品名:1-(quinoxalin-2-yl)prop-2-en-1-one
CAS番号:1701567-15-8
MF:C11H8N2O
メガワット:184.19402217865
CID:6578407
PubChem ID:20510164

1-(quinoxalin-2-yl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-(quinoxalin-2-yl)prop-2-en-1-one
    • EN300-1867012
    • SCHEMBL11198306
    • 1701567-15-8
    • インチ: 1S/C11H8N2O/c1-2-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h2-7H,1H2
    • InChIKey: NXARPTNLCCGDAX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=C)C1=CN=C2C=CC=CC2=N1

計算された属性

  • せいみつぶんしりょう: 184.063662883g/mol
  • どういたいしつりょう: 184.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 42.8Ų

1-(quinoxalin-2-yl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1867012-0.25g
1-(quinoxalin-2-yl)prop-2-en-1-one
1701567-15-8
0.25g
$906.0 2023-09-18
Enamine
EN300-1867012-1.0g
1-(quinoxalin-2-yl)prop-2-en-1-one
1701567-15-8
1g
$1315.0 2023-06-01
Enamine
EN300-1867012-5.0g
1-(quinoxalin-2-yl)prop-2-en-1-one
1701567-15-8
5g
$3812.0 2023-06-01
Enamine
EN300-1867012-10g
1-(quinoxalin-2-yl)prop-2-en-1-one
1701567-15-8
10g
$4236.0 2023-09-18
Enamine
EN300-1867012-5g
1-(quinoxalin-2-yl)prop-2-en-1-one
1701567-15-8
5g
$2858.0 2023-09-18
Enamine
EN300-1867012-2.5g
1-(quinoxalin-2-yl)prop-2-en-1-one
1701567-15-8
2.5g
$1931.0 2023-09-18
Enamine
EN300-1867012-0.1g
1-(quinoxalin-2-yl)prop-2-en-1-one
1701567-15-8
0.1g
$867.0 2023-09-18
Enamine
EN300-1867012-0.05g
1-(quinoxalin-2-yl)prop-2-en-1-one
1701567-15-8
0.05g
$827.0 2023-09-18
Enamine
EN300-1867012-0.5g
1-(quinoxalin-2-yl)prop-2-en-1-one
1701567-15-8
0.5g
$946.0 2023-09-18
Enamine
EN300-1867012-10.0g
1-(quinoxalin-2-yl)prop-2-en-1-one
1701567-15-8
10g
$5652.0 2023-06-01

1-(quinoxalin-2-yl)prop-2-en-1-one 関連文献

1-(quinoxalin-2-yl)prop-2-en-1-oneに関する追加情報

Comprehensive Guide to 1-(quinoxalin-2-yl)prop-2-en-1-one (CAS No. 1701567-15-8): Properties, Applications, and Research Insights

1-(Quinoxalin-2-yl)prop-2-en-1-one (CAS No. 1701567-15-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This quinoxaline derivative features a unique molecular structure combining a quinoxaline core with an α,β-unsaturated ketone moiety, making it valuable for various applications. Researchers and industry professionals frequently search for information about this compound's synthesis methods, biological activity, and potential applications in drug discovery.

The compound's structural characteristics contribute to its interesting chemical properties. The quinoxaline ring system provides aromatic stability and electron-rich properties, while the propenone group introduces reactivity that enables diverse chemical transformations. This combination makes 1-(quinoxalin-2-yl)prop-2-en-1-one particularly useful as a building block in medicinal chemistry, where researchers are exploring its potential as a pharmacophore in drug design. Current trends in pharmaceutical research emphasize the development of heterocyclic compounds like this one for their potential therapeutic applications.

In the context of recent scientific advancements, 1-(quinoxalin-2-yl)prop-2-en-1-one has shown promise in several research areas. Its structural features make it a candidate for investigation as a kinase inhibitor scaffold, particularly relevant given the growing interest in targeted cancer therapies. The compound's ability to participate in Michael addition reactions and other conjugation reactions makes it valuable for creating diverse molecular libraries, a key focus in modern drug discovery pipelines.

The synthesis of 1-(quinoxalin-2-yl)prop-2-en-1-one typically involves condensation reactions between 2-methylquinoxaline derivatives and appropriate carbonyl compounds. Researchers often optimize these synthetic routes to improve yields and purity, as reflected in numerous scientific publications and patent applications. The compound's purity and characterization are crucial for research applications, with analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry being commonly employed for quality control.

Beyond pharmaceutical applications, 1-(quinoxalin-2-yl)prop-2-en-1-one has potential uses in materials science. Its conjugated system and electron-accepting properties make it interesting for developing organic electronic materials, particularly in the field of organic semiconductors. This aligns with current industry trends toward sustainable and flexible electronic devices, where researchers are actively exploring novel organic compounds with unique electronic properties.

The safety profile and handling requirements for 1-(quinoxalin-2-yl)prop-2-en-1-one are important considerations for researchers. While not classified as hazardous under standard regulations, proper laboratory practices should be followed when working with this compound. Material Safety Data Sheets (MSDS) provide detailed information about appropriate storage conditions, personal protective equipment, and handling procedures for this research chemical.

Market availability of 1-(quinoxalin-2-yl)prop-2-en-1-one has increased in recent years to meet growing research demand. Several specialty chemical suppliers now offer this compound in various quantities, from milligram-scale for initial screening to bulk quantities for extensive research programs. The pricing typically reflects the compound's purity grade and the scale of production, with custom synthesis options available for researchers requiring specific modifications or isotopic labeling.

Future research directions for 1-(quinoxalin-2-yl)prop-2-en-1-one may explore its potential in emerging therapeutic areas such as neurodegenerative diseases or antiviral therapies. The compound's versatility as a synthetic intermediate continues to make it valuable for creating diverse molecular architectures. As computational chemistry and AI-assisted drug discovery methods advance, compounds like this may see increased screening in virtual libraries for novel biological activities.

For researchers working with 1-(quinoxalin-2-yl)prop-2-en-1-one, proper analytical characterization is essential. The compound typically shows characteristic peaks in infrared spectroscopy (C=O stretch around 1680 cm⁻¹) and distinctive proton environments in 1H NMR spectra. These analytical fingerprints are crucial for confirming compound identity and purity in research applications, particularly when the material is used as an intermediate in multi-step syntheses.

The intellectual property landscape surrounding 1-(quinoxalin-2-yl)prop-2-en-1-one includes various patents describing its synthesis methods and potential applications. Researchers should conduct thorough patent searches before developing commercial applications of this compound. Recent patent activity suggests growing interest in this chemical scaffold, particularly in pharmaceutical applications where novel heterocyclic compounds are sought after for their potential therapeutic benefits.

Environmental considerations for 1-(quinoxalin-2-yl)prop-2-en-1-one are increasingly important in modern chemical research. While comprehensive ecotoxicological data may be limited for this specific compound, the principles of green chemistry should guide its use and disposal. Researchers are encouraged to explore sustainable synthetic routes and minimize waste generation when working with this and similar organic intermediates.

In conclusion, 1-(quinoxalin-2-yl)prop-2-en-1-one (CAS No. 1701567-15-8) represents an important building block in modern chemical research with diverse potential applications. Its unique structural features and reactivity profile continue to make it valuable for pharmaceutical development, materials science, and basic chemical research. As scientific understanding of quinoxaline derivatives grows, this compound will likely remain an important tool for researchers exploring new frontiers in medicinal chemistry and materials development.

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